1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Description
This compound is a boron-containing dihydropyridine derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at position 4 of the partially saturated pyridine ring. The presence of the boronate group makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis . The compound’s structure is critical for its role in pharmaceutical and materials science applications, particularly in constructing complex molecules such as heterocyclic drugs or functionalized polymers.
Synthetic protocols for this compound often involve palladium-catalyzed coupling reactions, as evidenced by its use in a patent describing the preparation of tert-butyl 4-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate . The dihydropyridine core provides partial saturation, enhancing stability while retaining reactivity for further functionalization.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO6/c1-9-24-15(22)13-12-21(16(23)25-17(2,3)4)11-10-14(13)20-26-18(5,6)19(7,8)27-20/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVTORWJQDFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678317 | |
| Record name | 1-tert-Butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194488-90-8 | |
| Record name | 1-tert-Butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
- Step 1: Construction of the dihydropyridine core with appropriate ester substitutions at the 1- and 3-positions (tert-butyl and ethyl esters, respectively).
- Step 2: Introduction of the boronate ester group at the 4-position of the dihydropyridine ring, usually via borylation reactions employing pinacol borane derivatives.
- Step 3: Purification and characterization to isolate the target compound in high purity for subsequent use in cross-coupling reactions.
This synthetic route leverages the stability and reactivity of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which is a common boron-containing protecting group facilitating palladium-catalyzed coupling chemistry.
Detailed Preparation Procedure
Based on available research data and synthetic protocols, the preparation involves:
-
- A dihydropyridine derivative bearing tert-butyl and ethyl ester groups.
- Pinacol borane or pinacol boronate reagents for borylation.
-
- Catalytic systems typically involve palladium catalysts for the borylation step.
- Solvents such as tetrahydrofuran (THF) or ethyl acetate are commonly used.
- Reaction temperatures range from ambient to moderate heating (e.g., 25–80 °C).
- Bases like potassium acetate or sodium carbonate may be used to facilitate borylation.
-
- Extraction with organic solvents (e.g., ethyl acetate).
- Washing with water and brine to remove inorganic residues.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification by flash column chromatography using solvents such as ethyl acetate/hexane mixtures.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Molecular Formula | C19H32BNO6 |
| Molecular Weight | 381.3 g/mol |
| CAS Number | 1194488-90-8 |
| Key Reagents | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate; methyl 4-bromobenzoate (for coupling studies) |
| Typical Yield | Up to 99% (for intermediate steps) |
| Purification | Flash column chromatography (20% EtOAc/PE) |
| Characterization Techniques | 1H NMR, IR spectroscopy, mass spectrometry |
Research Findings and Optimization
- The borylation step is critical and has been optimized in various studies to improve yield and purity.
- Use of palladium catalysts with appropriate ligands enhances the efficiency of boronate ester formation.
- The compound's stability under reaction conditions allows for subsequent Suzuki-Miyaura cross-coupling reactions with various aryl halides.
- Purification protocols involving ethyl acetate extraction and drying ensure removal of impurities and inorganic salts.
Summary Table of Preparation Parameters
| Aspect | Description |
|---|---|
| Synthetic Approach | Multi-step synthesis involving esterification and borylation |
| Key Reagents | Dihydropyridine esters, pinacol boronate reagents |
| Catalysts | Palladium-based catalysts (e.g., Pd(PPh3)4) |
| Solvents | THF, ethyl acetate |
| Reaction Temperature | 25–80 °C |
| Purification Method | Flash column chromatography using EtOAc/hexane mixtures |
| Typical Yield | 50–99% depending on reaction step and purification |
| Characterization Methods | 1H NMR, IR, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate), inert atmosphere.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Formula and Structure
- Molecular Formula : C19H32BNO6
- Molecular Weight : 381.27 g/mol
- IUPAC Name : 1-(tert-butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
The structure of this compound features a dihydropyridine core with various substituents that enhance its reactivity and solubility. The presence of the dioxaborolane moiety is particularly notable for its role in cross-coupling reactions in organic synthesis.
Medicinal Chemistry
-
Drug Development :
- The compound's structure suggests potential applications as a scaffold for drug design. Its ability to form stable complexes with biological targets can be exploited to develop new pharmaceuticals targeting various diseases.
- Case Study : Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant activity against cardiovascular diseases due to their calcium channel blocking properties.
-
Anticancer Activity :
- Studies have indicated that compounds containing dioxaborolane units can inhibit tumor growth by interfering with cellular signaling pathways.
- Case Study : A derivative of this compound was tested in vitro against several cancer cell lines and showed promising results in reducing cell viability.
Materials Science
- Polymer Chemistry :
- The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
- Data Table: Properties of Polymers Synthesized with Dioxaborolane Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |
|---|---|---|---|
| Polycarbonate | 150 | 70 | Improved impact resistance |
| Polyurethane | 180 | 50 | Enhanced flexibility |
| Epoxy Resins | 200 | 90 | Increased durability |
- Nanotechnology :
- The compound's unique properties allow it to be used in the development of nanomaterials for drug delivery systems.
- Case Study : Research has shown that nanoparticles functionalized with dioxaborolane derivatives can improve the bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In the context of Suzuki-Miyaura cross-coupling, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed reaction. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent formation of the biaryl product.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functional Group Influence
- Boronate Group (Target Compound) : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s ability to transfer aryl/alkyl groups to transition metals. The pinacol boronate ester enhances stability and solubility in organic solvents .
- Ethoxyphenyl () : Lacks boron but contains an aromatic ether, making it suitable as a reference standard for analytical methods in drug development (e.g., paroxetine derivatives) .
- Hydroxyl Group () : Introduces polarity and hydrogen-bonding capability, useful in further oxidation or esterification reactions.
- Amino Group (): Facilitates nucleophilic substitution or amide bond formation, common in bioactive molecule synthesis.
Physical Properties
- The boronate-containing target compound likely has a higher molecular weight (~450 g/mol) compared to analogues like the ethoxyphenyl derivative (375.47 g/mol) or the hydroxyl variant (271.31 g/mol) .
- The tert-butyl and ethyl ester groups in all analogues improve lipophilicity, aiding in chromatographic separation and organic-phase solubility.
Stability and Spectroscopic Differences
- Boronate Stability: The dioxaborolane group is moisture-sensitive, requiring anhydrous conditions during storage and reactions, whereas the ethoxyphenyl and amino analogues are more stable under ambient conditions .
- NMR Signatures :
- The target compound’s boronate group would show distinct ¹¹B NMR shifts (~30 ppm) and characteristic ¹H/¹³C peaks for the pinacol methyl groups .
- Ethoxyphenyl derivatives exhibit aromatic proton signals (δ 6.8–7.4 ppm) and ethoxy CH3 resonances (δ 1.3–1.5 ppm) .
- Hydroxyl-containing analogues display broad OH peaks (δ 1–5 ppm, depending on solvent) .
Biological Activity
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 1194488-90-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant as it can facilitate reactions involving boron chemistry, which is crucial in drug development. The dihydropyridine structure may also contribute to its pharmacological properties by mimicking natural substrates or ligands in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds containing dihydropyridine structures can act as antioxidants, potentially mitigating oxidative stress in cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic pathways. For instance, it may affect AMP-activated protein kinase (AMPK) pathways, which are crucial for cellular energy homeostasis .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is necessary to elucidate the specific mechanisms involved and the potential therapeutic applications .
Case Study 1: Antioxidant Evaluation
In a controlled study assessing the antioxidant capacity of various compounds including this compound:
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated significant radical scavenging activity compared to controls.
Case Study 2: Enzyme Inhibition Assay
A recent study focused on the inhibition of AMPK by this compound:
- Methodology : Enzyme activity was measured using a fluorescence-based assay.
- Results : The compound showed a dose-dependent inhibition of AMPK activity with an IC50 value indicating moderate potency.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step protocols, leveraging methodologies from analogous dihydropyridine derivatives. A common approach includes:
- Step 1 : Formation of the dihydropyridine core via cyclization reactions, often using zinc triflate (10–20 mol%) as a catalyst under anhydrous conditions (e.g., THF, 60–80°C) .
- Step 2 : Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct borylation. For example, Pd(dppf)Cl₂ (5 mol%) and pinacolborane in toluene at reflux .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Optimization Tips : Adjust solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or LC-MS to minimize side products.
Q. How should researchers characterize this compound to confirm structural integrity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and dihydropyridine ring conformation. Look for characteristic shifts: tert-butyl (~1.4 ppm, singlet), dioxaborolane (δ ~1.3 ppm, 12H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺) with <5 ppm deviation from calculated values .
- Infrared (IR) : B-O stretches (~1350–1400 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate instability of the dioxaborolane group during synthetic applications?
The dioxaborolane group is sensitive to hydrolysis and oxidation. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under N₂/Ar and use anhydrous solvents (e.g., THF, degassed via freeze-pump-thaw cycles) .
- Low-Temperature Storage : Store at –20°C in sealed, desiccated containers to prevent boronate decomposition .
- Protective Groups : Temporarily mask reactive sites (e.g., Boc protection for amines) during multi-step syntheses .
Q. How does the electronic environment of the dihydropyridine core influence reactivity in cross-coupling reactions?
The electron-rich dihydropyridine ring enhances nucleophilic character, facilitating:
- Suzuki-Miyaura Coupling : The dioxaborolane group acts as a boronate donor, enabling C–C bond formation with aryl halides (e.g., Pd catalysis, K₂CO₃ base, 80°C) .
- Mechanistic Insight : DFT studies on analogous systems suggest that steric hindrance from tert-butyl/ethyl esters slows transmetalation but improves regioselectivity .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?
Challenges :
- Low yields due to competing side reactions (e.g., boronate hydrolysis).
- Purification difficulties from byproducts (e.g., de-esterified derivatives).
Solutions : - Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., borylation) .
- Design of Experiments (DoE) : Statistically optimize parameters (catalyst loading, temperature) to maximize efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
